Imidazole derivative 2

Antifungal drug discovery CYP51 inhibition imidazole SAR

Imidazole derivative 2, chemically defined as 1-benzyl-5-(4-chlorophenyl)-1H-imidazole (CAS 654653-19-7; molecular formula C₁₆H₁₃ClN₂; MW 268.74 g/mol), is a mono-arylated imidazole compound first reported in a 2019 systematic antifungal screening study. It belongs to the N1-benzyl, C5-aryl imidazole subclass and was identified as the most potent compound among 34 imidazole-based analogs tested.

Molecular Formula C24H22BrCl2N3O
Molecular Weight 519.3 g/mol
Cat. No. B10833523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole derivative 2
Molecular FormulaC24H22BrCl2N3O
Molecular Weight519.3 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(N1C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Cl)Cl)C4=NC=C(O4)C(C)(C)C
InChIInChI=1S/C24H22BrCl2N3O/c1-5-19-21(23-28-13-20(31-23)24(2,3)4)29-22(17-11-8-15(26)12-18(17)27)30(19)16-9-6-14(25)7-10-16/h6-13H,5H2,1-4H3
InChIKeyPLHFPYNOQHOWQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazole Derivative 2 (1-Benzyl-5-(4-chlorophenyl)-1H-imidazole): Antifungal Lead Compound Profiling for Research Procurement


Imidazole derivative 2, chemically defined as 1-benzyl-5-(4-chlorophenyl)-1H-imidazole (CAS 654653-19-7; molecular formula C₁₆H₁₃ClN₂; MW 268.74 g/mol), is a mono-arylated imidazole compound first reported in a 2019 systematic antifungal screening study [1]. It belongs to the N1-benzyl, C5-aryl imidazole subclass and was identified as the most potent compound among 34 imidazole-based analogs tested [1]. The compound exhibits selective antifungal activity with no detectable antibacterial effect, and its mechanism of action is proposed to involve inhibition of fungal lanosterol 14α-demethylase (CYP51) based on molecular docking studies [1]. Its synthesis proceeds via a one-pot catalytic method with a reported yield of 44% [1].

Why Imidazole Derivative 2 Cannot Be Replaced by Generic Imidazole Antifungals or Structural Analogs


Within the mono-arylated imidazole series, subtle substituent changes at the N1 and C5 positions produce large potency shifts that preclude simple analog substitution. Replacing the 4-chlorophenyl group of compound 2 (IC₅₀ = 95 μM) with a p-tolyl group as in compound 1 increases the IC₅₀ 2.5-fold to 240 μM [1]. Exchanging the N1-benzyl substituent for n-butyl (compound 3) yields a 2.3-fold potency loss (IC₅₀ = 220 μM) [1]. Even the best 2,5-diarylated imidazole (compound 10) is 2.5-fold less potent [1]. Furthermore, compound 2 lacks the broad CYP450 inhibition liabilities of older imidazole antifungals such as clotrimazole and miconazole while retaining CYP51 target engagement, as evidenced by its clean in silico toxicity profile [1]. These data establish that compound 2 occupies a distinct potency-selectivity niche not shared by close structural analogs or legacy imidazole antifungals.

Quantitative Differentiation Evidence for Imidazole Derivative 2 vs. Closest Analogs and Clinical Standards


Antifungal Potency Against Saccharomyces cerevisiae: Head-to-Head IC₅₀ Ranking Within the Mono-Arylated Series

Compound 2 is the single most potent antifungal agent among all 34 imidazole derivatives tested, with an IC₅₀ of 95 ± 7.07 μM against S. cerevisiae [1]. This is a 2.5-fold improvement over its closest structural analog compound 1 (1-benzyl-5-p-tolyl-1H-imidazole; IC₅₀ = 240 ± 14.14 μM) and a 2.3-fold improvement over compound 3 (1-butyl analog; IC₅₀ = 220 ± 14.14 μM) [1]. The potency advantage is attributed to the electron-withdrawing 4-chloro substituent on the C5-phenyl ring, which enhances target binding relative to electron-donating substituents [1].

Antifungal drug discovery CYP51 inhibition imidazole SAR

Broad-Spectrum Antifungal Activity Across Three Clinically Relevant Fungal Species

At a screening concentration of 500 μM, compound 2 produced >80% growth inhibition against all three tested fungal species: S. cerevisiae, C. albicans, and C. krusei [1]. Only five compounds (1, 2, 3, 10, and 15) out of 34 achieved this broad-spectrum activity, and among these five, compound 2 exhibited the lowest IC₅₀ [1]. In contrast, compounds 5, 7, 9, 11, 21, and 27 showed only moderate antifungal activity, and the remaining 23 compounds showed weak or no activity [1].

Broad-spectrum antifungal Candida albicans Candida krusei

Target Engagement: CYP51 Molecular Docking Comparison with Fluconazole

Molecular docking against S. cerevisiae CYP51 revealed that compound 2 engages the target with a binding free energy (ΔG) of −6.857 kcal/mol, forming a single H-bond with Cys470 at a distance of 2.31 Å [1]. The clinical reference drug fluconazole achieves a more negative ΔG of −7.337 kcal/mol (H-bond with Arg467 at 2.70 Å) [1]. The 0.48 kcal/mol difference places compound 2 in an intermediate affinity range—stronger than compound 10 (−6.791 kcal/mol, H-bond with Arg489 at 2.41 Å) and much stronger than compound 6 (−5.616 kcal/mol, no H-bond) and compound 30 (no detectable binding) [1]. This demonstrates that compound 2 engages CYP51 through a distinct residue interaction (Cys470) not utilized by fluconazole or compound 10.

CYP51 inhibition lanosterol 14α-demethylase molecular docking

In Silico Toxicity Profile: Clean Prediction Across Four Toxicity Endpoints, Comparable to Fluconazole

In silico toxicity prediction (OSIRIS Property Explorer) assessed compounds across four endpoints: mutagenicity, tumorigenicity, irritant effects, and reproductive toxicity. Compound 2 showed no risk ("None") for all four endpoints, identical to fluconazole and compound 15 [1]. This clean profile contrasts with compound 7, which showed a high reproductive toxicity risk attributed to its aldehyde carbonyl group [1]. Among the mono-arylated series, compounds 1, 2, and 3 all exhibited favorable toxicity predictions, but only compound 2 combines this clean safety projection with the highest antifungal potency [1].

In silico toxicology drug safety prediction mutagenicity

ADME and Drug-Likeness: Favorable Oral Bioavailability Parameters Supporting Lead Development

Physicochemical profiling shows that compound 2 satisfies all Lipinski Rule of Five criteria: LogP = 3.97, molecular weight = 268.75 Da, 2 hydrogen bond acceptors, 0 hydrogen bond donors, 3 rotatable bonds, and total polar surface area (TPSA) = 17.83 Ų [1]. Compared to fluconazole (LogP = 0.56, MW = 306.28 Da, TPSA = 81.66 Ų, 7 H-bond acceptors, 1 H-bond donor), compound 2 is more lipophilic with a smaller polar surface area, which may favor membrane permeability but could affect aqueous solubility [1]. Among the active mono-arylated compounds, 1, 2, and 3 share similar ADME profiles, but compound 2 exhibits the most balanced combination of lipophilicity (LogP = 3.97 vs. 3.88 for compound 1 and 4.43 for compound 3) and the lowest IC₅₀ [1].

ADME prediction Lipinski rule of five oral bioavailability

Antifungal Selectivity: Complete Absence of Antibacterial Activity Defines a Narrow-Spectrum Antifungal Phenotype

All 34 imidazole derivatives, including compound 2, were tested against three Gram-negative bacterial strains (E. coli, C. freundii, S. braenderup) and two Gram-positive strains (L. monocytogenes, S. aureus), and none showed any antibacterial activity [1]. This complete selectivity for fungal over bacterial cells is a distinguishing feature of this chemotype that contrasts with broad-spectrum antimicrobial imidazoles such as metronidazole [1]. While compounds 1, 2, 3, 10, and 15 share this antifungal-selective phenotype, only compound 2 combines selectivity with the highest antifungal potency [1].

Antifungal selectivity antibacterial counterscreen Gram-positive Gram-negative

Recommended Research and Industrial Application Scenarios for Imidazole Derivative 2 Based on Quantitative Evidence


Antifungal Lead Optimization: Hit with Proven CYP51 Engagement and Drug-Like Properties

Compound 2 serves as an experimentally validated starting point for medicinal chemistry optimization of novel azole antifungals. Its IC₅₀ of 95 μM against S. cerevisiae [1], combined with a clean in silico toxicity profile (no mutagenic, tumorigenic, irritant, or reproductive risks) and full Lipinski compliance (LogP = 3.97, MW = 268.75 Da, TPSA = 17.83 Ų) [1], provides a balanced hit profile suitable for iterative SAR expansion. The confirmed CYP51 binding (ΔG = −6.857 kcal/mol) via a Cys470 H-bond [1] offers a structurally distinct interaction mode from fluconazole, supporting the exploration of resistance-breaking analogs.

Chemical Biology Probe for Fungal CYP51 Resistance Mechanism Studies

Because compound 2 engages CYP51 through Cys470 rather than Arg467 (the fluconazole contact residue) [1], it can be deployed as a comparative tool compound to dissect azole resistance mechanisms. Researchers studying CYP51 point mutations that abrogate fluconazole binding (e.g., Arg467 substitutions) can use compound 2 to determine whether the mutant enzyme retains sensitivity to a Cys470-directed imidazole scaffold, potentially identifying mutation-specific therapeutic vulnerabilities.

Reference Standard for Antifungal Screening Library Assembly

Compound 2 represents the potency ceiling of a 34-member mono-arylated and diarylated imidazole library (lowest IC₅₀ = 95 μM vs. 220–305 μM for the next most active analogs) [1]. For laboratories building antifungal screening collections, procuring compound 2 as a reference standard enables benchmarking of new synthetic candidates against the best-in-series compound from a published, peer-reviewed dataset, providing a quantitative comparator rather than relying on clinical antifungals with different chemotypes and pharmacokinetic profiles.

Selective Antifungal Agent for Gut Microbiome Studies Requiring Bacterial Sparing

The complete absence of antibacterial activity against both Gram-positive (L. monocytogenes, S. aureus) and Gram-negative (E. coli, C. freundii, S. braenderup) strains [1] makes compound 2 a candidate for experimental protocols where selective fungal suppression is required without disturbing bacterial populations. This selectivity profile is advantageous for in vitro microbiome model systems, mixed-species biofilm studies, or host–fungal interaction assays where concomitant antibacterial effects would confound interpretation.

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